ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-2-32-25(31)21-15-8-5-11-18(15)33-22(21)26-19(28)12-13-27-23(29)16-9-3-6-14-7-4-10-17(20(14)16)24(27)30/h3-4,6-7,9-10H,2,5,8,11-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXJLVCVSYXYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the propanamido and cyclopenta[b]thiophene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate .
- Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Biological Activity
The compound ethyl 2-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a cyclopenta[b]thiophene core and an azatricyclo framework, which may contribute to its biological properties. The presence of the dioxo groups and the carboxylate functionality suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing thiophene rings have been reported to show significant antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus .
Anticancer Potential
Studies have suggested that compounds with azatricyclo structures may possess anticancer properties. The ability to inhibit cancer cell proliferation has been attributed to the modulation of signaling pathways involved in cell growth and apoptosis. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
The mechanism of action for compounds like this compound may involve:
- Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : Potential interaction with specific receptors could lead to altered cellular responses.
Study 1: Antibacterial Evaluation
A study involving various thiophene derivatives demonstrated that certain analogs exhibited potent antibacterial activity against E. coli and Pseudomonas aeruginosa. The results indicated a correlation between the structural features of the compounds and their activity levels.
| Compound | Activity Against E. coli | Activity Against Pseudomonas |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Ethyl 2-(...) | Low | High |
Study 2: Anticancer Assays
In vitro assays on cancer cell lines revealed that specific derivatives of azatricyclo compounds significantly inhibited cell growth at micromolar concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 15 | MCF-7 |
| Compound D | 25 | HeLa |
| Ethyl 2-(...) | 30 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
